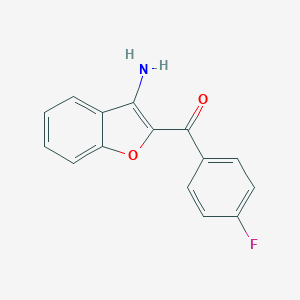

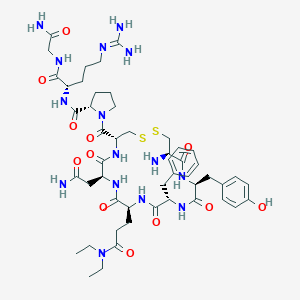

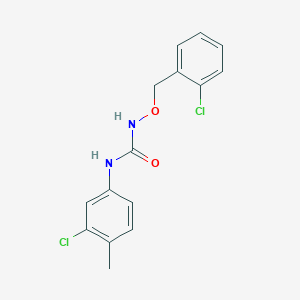

(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

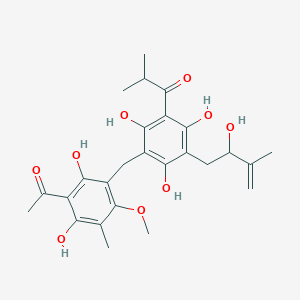

“(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C15H10FNO2 . It has a molecular weight of approximately 255.25 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular formula, C15H10FNO2, and its molecular weight of 255.25 g/mol . Additional properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用

Benzofuran Derivatives in Drug Discovery and Development

Benzofuran derivatives are recognized for their wide range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. These compounds are present in a significant number of bioactive natural and synthetic molecules, suggesting their potential in pharmaceuticals, agriculture, and polymers. The structural flexibility of benzofurans allows for the development of potent inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The review by Dawood (2019) highlights recent developments and the biological activities of benzofuran compounds from 2014 to 2019, showcasing their role as pronounced inhibitors.

Natural Sources and Bioactivity of Benzofuran Derivatives

Benzofuran compounds, ubiquitous in nature, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The discovery of novel benzofuran compounds with significant bioactivity, such as those with anti-hepatitis C virus activity, underscores their potential as natural drug lead compounds. The synthesis of complex benzofuran derivatives using unique methods, like free radical cyclization cascade and proton quantum tunneling, demonstrates their versatility in drug design. Miao et al. (2019) provide a comprehensive review of benzofuran derivatives, emphasizing their natural sources, drug prospects, and synthesis methods in relation to their biological activities (Miao et al., 2019).

Benzofuran and Antimicrobial Agents

The scaffold of benzofuran has been identified as critical in the design of antimicrobial agents, demonstrating efficacy against clinically approved targets. The unique structural features of benzofuran derivatives and their biological activities position them as privileged structures in the search for efficient antimicrobial agents. Hiremathad et al. (2015) discuss the importance of benzofuran derivatives in developing antimicrobial drugs and outline the structure-activity relationships (SAR) that are vital for medicinal chemists in this field of research (Hiremathad et al., 2015).

特性

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOADABWGYOXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)